Ácido Fmoc-(S)-3-amino-4-(2-bromo-fenil)-butírico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

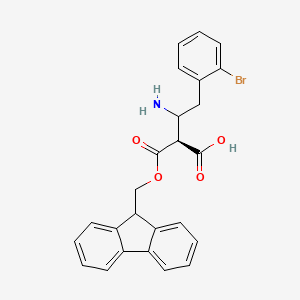

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22BrNO4 and its molecular weight is 480.358. The purity is usually 95%.

BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protodesboronación Catalítica de Ésteres Borónicos de Pinacol

Este compuesto se utiliza en la protodesboronación catalítica de ésteres borónicos de pinacol. Este proceso utiliza un enfoque radical y se combina con una homologación Matteson–CH2–. Este protocolo permite la hidrometilación de alquenos formal anti-Markovnikov, una transformación valiosa pero previamente desconocida .

Actividad Antimicrobiana

El compuesto se ha sintetizado como parte de derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida. Estos derivados han mostrado una prometedora actividad antimicrobiana contra especies bacterianas tanto Gram-positivas como Gram-negativas .

Actividad Antiproliferativa

Los mismos derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida también han demostrado propiedades antiproliferativas. Se ha encontrado que son activos contra la línea celular de cáncer de adenocarcinoma de mama humano positivo para el receptor de estrógenos (MCF7) .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular con estos derivados para estudiar su modo de unión con los receptores. Estos estudios han demostrado que los compuestos tienen buenas puntuaciones de acoplamiento dentro de los bolsillos de unión de los ID de PDB seleccionados .

Diseño de Fármacos

Los resultados de los estudios de acoplamiento molecular sugieren que estos compuestos tienen el potencial de ser utilizados como compuestos guía para el diseño racional de fármacos .

Síntesis de Otros Compuestos

El compuesto se utiliza en la síntesis de otros compuestos complejos. Por ejemplo, se ha utilizado en la síntesis total formal de d-®-coniceína e indolizidina 209B .

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid, also known as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl group, an amino group, and a bromophenyl moiety. Its molecular formula is C26H25BrN2O4 with a molecular weight of approximately 485.39 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the bromophenyl moiety enhances lipophilicity, facilitating membrane permeability.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: It can interact with various receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that fluorenone derivatives exhibit significant antimicrobial properties. For instance:

- A series of O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated potent activity against both bacterial and fungal strains. The nature of substituents on the aryl moiety significantly influenced the spectrum and intensity of the inhibitory effect .

Anticancer Activity

Fluorenone derivatives are also being explored for their anticancer properties. Research has indicated that certain derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy:

- Compounds derived from 9-fluorenone have shown promising antiproliferative activity against various cancer cell lines .

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on new O-aryl-carbamoyl derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial potency . -

Antiproliferative Activity Assessment:

Another research effort focused on 2,7-diamidofluorenones demonstrated that certain modifications led to improved antiproliferative effects against cancer cells, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| Antimicrobial | Fluorenone Derivatives | Staphylococcus aureus | Low μg/mL |

| Anticancer | 2,7-Diamidofluorenones | Various Cancer Cell Lines | Moderate μg/mL |

| Enzyme Inhibition | Fmoc Derivatives | Specific Metabolic Enzymes | Moderate Inhibition |

Propiedades

IUPAC Name |

(3S)-4-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUAXHMNMNOKU-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403661-79-0 |

Source

|

| Record name | (βS)-2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403661-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.